Cas no 1152029-24-7 (3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile
- β-Hydroxy-3,5-bis(trifluoromethyl)benzenepropanenitrile
- 3-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile
- 1152029-24-7
- AKOS020235893
- FQMBQUBRNIUKPI-UHFFFAOYSA-N
- EN300-1938628
-
- インチ: 1S/C11H7F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9,19H,1H2
- InChIKey: FQMBQUBRNIUKPI-UHFFFAOYSA-N
- SMILES: C(C1C=C(C=C(C=1)C(F)(F)F)C(O)CC#N)(F)(F)F
計算された属性
- 精确分子量: 283.04318282g/mol
- 同位素质量: 283.04318282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- XLogP3: 2.5
3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938628-2.5g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1938628-10.0g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 10g |
$3376.0 | 2023-05-31 | ||
Enamine | EN300-1938628-5.0g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-1938628-0.5g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1938628-1.0g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-1938628-0.05g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1938628-5g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 5g |
$1614.0 | 2023-09-17 | ||
Enamine | EN300-1938628-0.25g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1938628-0.1g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1938628-10g |
3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanenitrile |
1152029-24-7 | 10g |
$2393.0 | 2023-09-17 |
3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrileに関する追加情報
Introduction to 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile (CAS No. 1152029-24-7)
3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile, identified by its Chemical Abstracts Service (CAS) number 1152029-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitriles and features a unique structural motif characterized by a phenyl ring substituted with two trifluoromethyl groups and a hydroxyl-containing side chain. The presence of multiple fluorine atoms introduces distinctive electronic and steric properties, making this molecule a valuable candidate for various applications.
The trifluoromethyl group is a key structural feature that influences the reactivity and functionality of the compound. Fluorine atoms are known for their ability to enhance metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. In recent years, compounds incorporating trifluoromethyl groups have been extensively studied due to their potential in improving pharmacokinetic profiles and therapeutic efficacy. The bis(trifluoromethyl)phenyl moiety further amplifies these effects, providing a robust scaffold for medicinal chemists to explore.
The hydroxypropanenitrile backbone of this compound introduces both polar and hydrophobic interactions, allowing for versatile interactions with biological targets. This dual functionality makes it an intriguing candidate for the development of novel pharmaceutical agents. Additionally, the compound’s nitrile group can serve as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.
Recent advancements in computational chemistry have highlighted the importance of understanding the electronic structure of such compounds. The trifluoromethyl groups significantly alter the electron density distribution around the phenyl ring, influencing its reactivity in various chemical transformations. Studies have demonstrated that these modifications can enhance the compound’s ability to interact with enzymes and receptors, making it a promising candidate for drug discovery efforts.
In the realm of materials science, 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile has been explored for its potential in developing advanced polymers and coatings. The incorporation of fluorine atoms into polymer backbones can lead to materials with improved thermal stability, chemical resistance, and mechanical strength. These properties are particularly valuable in applications where harsh environmental conditions are encountered, such as in aerospace or automotive industries.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for industrial applications.
Research has also focused on understanding the biological activity of derivatives of 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile. Preliminary studies suggest that modifications to the hydroxyl group or the nitrile moiety can lead to compounds with enhanced bioactivity against various disease targets. For instance, derivatives of this scaffold have shown promise in inhibiting certain kinases and enzymes implicated in inflammatory diseases and cancer. These findings underscore the potential of this compound as a lead structure for further medicinal chemistry optimization.
The impact of fluorine substitution on the electronic properties of aromatic systems has been extensively documented in academic literature. Computational studies have revealed that the presence of trifluoromethyl groups can significantly alter the HOMO-LUMO gap, influencing charge transport properties in organic semiconductors. This knowledge is particularly relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices where fluorinated aromatic compounds are increasingly used.
In conclusion, 3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile (CAS No. 1152029-24-7) represents a fascinating example of how structural modifications can tailor the properties of organic compounds for diverse applications. Its unique combination of electronic and steric features makes it a valuable tool in pharmaceutical research and materials science. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future advancements across multiple scientific disciplines.
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